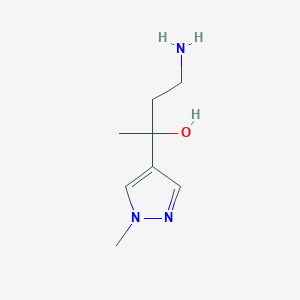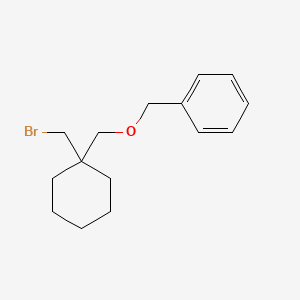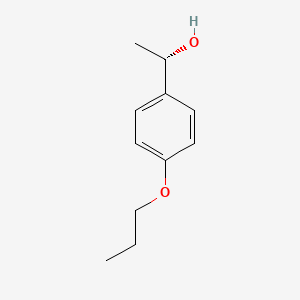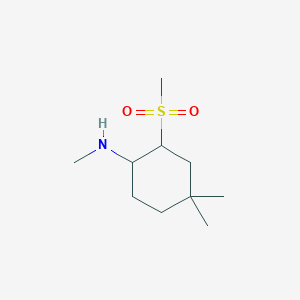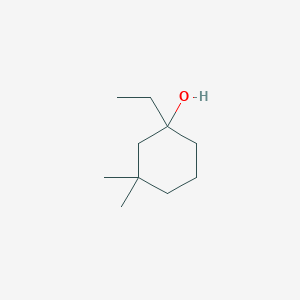![molecular formula C14H21BrO B13180549 ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. It is a brominated derivative of benzene, characterized by the presence of a bromomethyl group attached to a methylpentyl chain, which is further connected to a benzene ring through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methylpentanol, followed by etherification with benzyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or ammonia in solvents such as ethanol or water under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various functionalized compounds .
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents or bioactive molecules .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of ({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the ether linkage and the methylpentyl chain.
Bromomethylbenzene: Contains a bromomethyl group directly attached to the benzene ring without the additional alkyl chain.
3-Bromomethylpentane: Lacks the benzene ring and ether linkage.
Uniqueness
({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group, a methylpentyl chain, and a benzene ring connected through an ether linkage. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
[3-(bromomethyl)-3-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clave InChI |
YEVRGGGJXPKMRG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


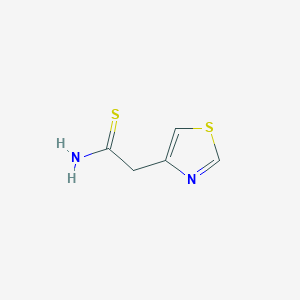
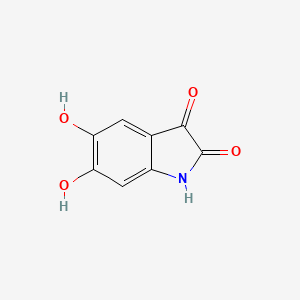

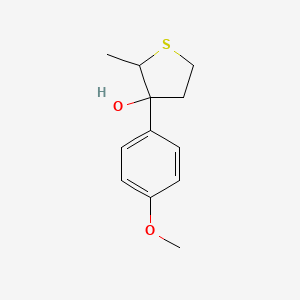
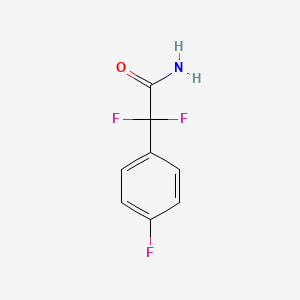
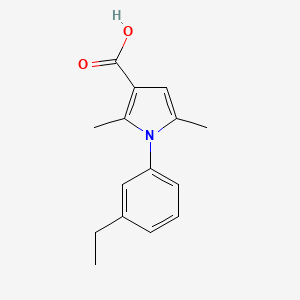
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
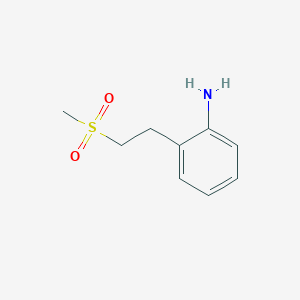
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
